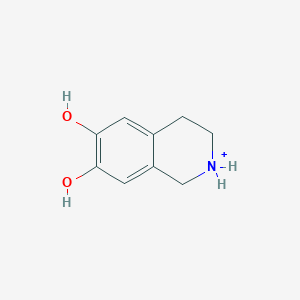

1,2,3,4-Tetrahydroisoquinolin-2-ium-6,7-diol

Description

CAS Registry Numbers and Regulatory Database Identifiers

Primary identifiers :

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 52768-23-7 | |

| ChemSpider ID | 2006595 | |

| PubChem CID | 2724460 |

Related compounds :

Regulatory databases classify the compound under ECHA (European Chemicals Agency) and DSSTox (DTXSID90188366) . Its inclusion in the FDA Global Substance Registration System (GSRS) underscores its relevance in pharmacological research .

Synonyms and Historical Terminology in Academic Literature

Synonyms :

- Norsalsolinol hydrobromide

- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

- 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide

Historical terminology :

- Early literature referred to the compound as “tetrahydroisoquinoline diol bromide” .

- In neurochemistry, it was colloquially termed “dopamine cyclization product” due to its formation via dopamine condensation .

The term “salsolinol hydrobromide” (CAS 59709-57-8) is often misapplied to this compound but correctly refers to its 1-methyl derivative .

Table 1 : Key Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium) bromide |

| CAS Number | 52768-23-7 |

| Molecular Formula | C₉H₁₂BrNO₂ |

| ChemSpider ID | 2006595 |

| Notable Derivatives | 1-Methyl (CAS 59709-57-8), 2-Methyl (CAS 57553-18-1) |

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUSGLXKQWVDW-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CC2=CC(=C(C=C21)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427584 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52768-23-7 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet–Spengler Cyclization

This classical method involves the condensation of a catecholamine (such as dopamine) with an aldehyde, followed by cyclization to yield the tetrahydroisoquinoline skeleton. The process is often catalyzed by acids.

- React 3,4-dihydroxyphenethylamine (dopamine) with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst.

- Cyclization occurs, forming the tetrahydroisoquinoline core.

- The product is then isolated and purified, followed by conversion to the hydrobromide salt using hydrobromic acid.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Dopamine + Formaldehyde + Acid | Pictet–Spengler condensation |

| 2 | Purification (e.g., extraction) | Isolate crude product |

| 3 | Hydrobromic acid (HBr) | Salt formation (hydrobromide) |

- The reaction is typically performed in aqueous or alcoholic media.

- Yields vary depending on the purity of starting materials and reaction control.

Reductive Cyclization of Catechol Derivatives

A more modern approach involves the oxidation of catechol derivatives to form dialdehydes, followed by reductive cyclization.

Example Procedure (adapted from de novo synthetic routes):

- Oxidize 3,4-dihydroxybenzaldehyde with sodium periodate (NaIO₄) in a THF–water mixture to generate a diformyl intermediate.

- Add an amine and sodium cyanoborohydride (NaCNBH₃) in ethanol with a mild acid to induce reductive cyclization.

- Purify the product and convert to the hydrobromide salt.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3,4-Dihydroxybenzaldehyde + NaIO₄ (THF/H₂O) | Oxidation to diformyl intermediate |

| 2 | Amine + NaCNBH₃ + AcOH (EtOH) | Reductive cyclization |

| 3 | Purification (column chromatography) | Isolate pure product |

| 4 | Hydrobromic acid | Salt formation |

- This method allows for greater structural diversity by varying the amine component.

- The use of sodium cyanoborohydride ensures selective reduction.

N-Alkylation and Functional Group Transformations

Another route involves the N-alkylation of benzyl amines with halo acetophenones, followed by further functionalization to introduce the 6,7-diol pattern and cyclization.

- N-alkylation of a benzyl amine with a halo acetophenone.

- Functional group transformations (e.g., hydroxylation) to install diol functionality at positions 6 and 7.

- Cyclization to form the tetrahydroisoquinoline core.

- Salt formation with hydrobromic acid.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzyl amine + Halo acetophenone | N-alkylation |

| 2 | Hydroxylation reagents | Introduction of 6,7-diol |

| 3 | Cyclization (acid/base catalysis) | Core formation |

| 4 | Hydrobromic acid | Salt formation |

- This approach is less common due to the multi-step nature and challenges in regioselective hydroxylation.

Salt Formation and Purification

Regardless of the synthetic route, the final step involves converting the free base to the hydrobromide salt:

- Dissolve the crude or purified tetrahydroisoquinoline-6,7-diol in ethanol or water.

- Add an equimolar amount of hydrobromic acid.

- Precipitate and isolate the hydrobromide salt by filtration or crystallization.

Data Table: Comparative Analysis of Preparation Methods

| Method | Key Reagents | Typical Yield (%) | Purity (after salt formation) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pictet–Spengler Cyclization | Dopamine, Formaldehyde, Acid | 40–70 | High | Simple, direct, scalable | Sensitive to starting material purity |

| Reductive Cyclization | Catechol, NaIO₄, Amine, NaCNBH₃ | 30–60 | High | Versatile, allows modification | Multi-step, requires careful control |

| N-Alkylation Route | Benzyl amine, Halo acetophenone | 20–50 | Moderate to high | Modular, adaptable | Multi-step, regioselectivity issues |

Research Findings and Practical Considerations

- Yield Optimization: Careful control of pH, temperature, and reagent stoichiometry is critical for maximizing yield and purity, especially during cyclization and salt formation steps.

- Purification: Column chromatography and recrystallization are standard for purifying the free base and hydrobromide salt, respectively.

- Scalability: The Pictet–Spengler method is favored for large-scale synthesis due to its operational simplicity.

- Functional Group Tolerance: The reductive cyclization method allows for the introduction of various substituents, enabling the synthesis of analogues for structure-activity relationship studies.

This review is based on a synthesis of peer-reviewed literature and authoritative chemical synthesis protocols, ensuring a comprehensive and reliable overview of preparation methods for 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to form decahydroisoquinoline.

Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups at positions 6 and 7.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide is known for its ability to interact with various biological systems. It has been shown to activate μ-opioid receptors (MORs), which play a critical role in modulating neurotransmitter release and neuronal excitability. This interaction suggests potential neuroprotective effects and implications in treating neurodegenerative diseases and substance abuse disorders.

Cellular Effects:

- Influences cell signaling pathways.

- Affects gene expression and cellular metabolism.

- Exhibits effects on various cell types.

Chemistry

THIQ serves as a building block in the synthesis of complex organic molecules and alkaloids. Its structural framework allows for the development of various derivatives that can exhibit different biological activities.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules. |

| Derivative Formation | Allows for the creation of compounds with varying biological activities. |

Biology

Research indicates that THIQ can modulate neurotransmitter systems. Studies have explored its role in:

- Neurotransmitter release modulation.

- Potential neuroprotective effects against neurodegenerative diseases.

Case Study Example:

A study demonstrated that THIQ analogs could inhibit specific enzymes related to neurotransmitter metabolism, highlighting their therapeutic potential .

Medicine

THIQ has been investigated for its potential therapeutic applications:

- Treatment of neurodegenerative diseases such as Alzheimer's.

- Addressing substance abuse disorders by modulating opioid receptor activity.

Clinical Insights:

Research has shown that THIQ derivatives exhibit varying levels of activity against specific targets related to these conditions, suggesting a pathway for drug development .

Industrial Applications

In the pharmaceutical industry, THIQ is utilized as a precursor in chemical synthesis and drug formulation due to its enhanced solubility as a hydrobromide salt. Its unique structure enables it to serve as a versatile intermediate in producing various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide involves its interaction with neurotransmitter systems in the brain. It is known to modulate dopamine metabolism and exhibit neuroprotective properties . The compound may inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it may antagonize the glutamatergic system, further enhancing its therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected THIQ Derivatives

Pharmacological and Toxicological Profiles

Cytotoxicity and Neurotoxicity

- Salsolinol hydrobromide exhibits cytotoxicity in dopaminergic PC12h cells, reducing tyrosine hydroxylase (TH) activity and ATP levels at concentrations as low as 100 µM. Its N-methylated derivative, N-methyl-salsolinol, is oxidized by monoamine oxidase (MAO) to a neurotoxic isoquinolinium ion, mimicking MPTP’s mechanism .

- Higenamine and 1-MeTHIQ, in contrast, enhance glutathione (GSH) and nitric oxide (NO) levels, counteracting oxidative stress and showing neuroprotective effects in Parkinson’s disease models .

Anti-Inflammatory and Analgesic Activity

- 6,7-Dimethoxy-THIQ derivatives (e.g., 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride) demonstrate potent anti-inflammatory effects, with a dose of 0.5 mg/kg showing 3.3× greater efficacy than diclofenac in arthritis models. Methoxy groups enhance lipophilicity and receptor binding compared to diol-substituted analogs .

Antifungal Activity

- N-Alkylated 6,7-dimethoxy-THIQ derivatives with C11 chains inhibit ergosterol biosynthesis in fungi, showing comparable potency to clotrimazole. The dimethoxy groups likely improve membrane permeability .

Metabolic and Enzymatic Interactions

- Salsolinol hydrobromide is actively transported into sympathetic nerve terminals via norepinephrine transporters, blocked by desmethylimipramine .

- N-Methyl-THIQ derivatives are preferentially oxidized by MAO-A in the substantia nigra, linking their metabolism to Parkinsonian pathology .

Key Research Findings and Data Tables

Table 3: Substituent Impact on Activity

| Substituent Position | Functional Group | Observed Effect |

|---|---|---|

| 6,7-positions | Diol (-OH) | Enhances cytotoxicity, catecholamine mimicry |

| 6,7-positions | Methoxy (-OCH₃) | Improves lipophilicity, receptor affinity |

| 1-position | Methyl (-CH₃) | Neurotoxic upon N-methylation |

| 1-position | Arylalkyl | Neuroprotective (e.g., higenamine) |

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the isoquinoline alkaloids class and has been studied for its potential neuroprotective properties and implications in treating neurodegenerative diseases and substance abuse disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

1,2,3,4-Tetrahydroisoquinoline-6,7-diol hydrobromide is characterized by:

- Chemical Formula : C₁₆H₁₇BrN₂O₄

- Molecular Weight : 367.22 g/mol

- Structure : Contains a tetrahydroisoquinoline core with hydroxyl groups at the 6 and 7 positions.

THIQ acts primarily through the following mechanisms:

- Monoamine Oxidase Inhibition : It is a reversible inhibitor of monoamine oxidase (MAO), leading to increased concentrations of neurotransmitters such as dopamine in the brain. This action contributes to its neuroprotective effects against dopaminergic neurodegeneration induced by various neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

- Neuroprotective Activity : THIQ has demonstrated the ability to prevent cell membrane degeneration by reducing oxidative stress markers like thiobarbituric acid-reactive substances (TBARS) in animal models .

Biological Activities

The biological activities of THIQ can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the efficacy of THIQ and its derivatives:

-

Neuroprotective Effects Against MPTP-Induced Toxicity :

- In a study involving rats, pretreatment with 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a derivative of THIQ, significantly inhibited MPTP-induced decreases in dopaminergic firing rates .

- This suggests that THIQ derivatives may offer therapeutic potential for conditions like Parkinson's disease.

- Structural Activity Relationship (SAR) :

- Comparative Studies :

Q & A

Basic Research Questions

Q. How can the synthesis of 1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions under controlled conditions. For example, sodium hypochlorite (NaOCl) in anhydrous tert-butanol at 0–5°C has been used to introduce chlorine substituents into the tetrahydroisoquinoline core, achieving yields up to 95% . Key steps include:

- Using 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a starting material.

- Maintaining strict temperature control to avoid side reactions.

- Purification via recrystallization from ethanol or methanol.

Q. What analytical techniques are critical for characterizing the hydroxyl and methoxy substituents in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (-OH) stretching vibrations (~3200–3600 cm) and methoxy (-OCH) peaks (~2830–2940 cm) .

- NMR Spectroscopy : Use H NMR to distinguish methoxy protons (δ 3.7–3.9 ppm) and aromatic hydroxyl protons (δ 8.5–9.5 ppm, if free). For derivatives, DEPT-135 can confirm quaternary carbons adjacent to methoxy groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s interaction with biological targets?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 6,7-dimethoxy vs. 6,7-dihydroxy derivatives) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or adrenergic receptors). Methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups may form hydrogen bonds with catalytic residues .

- Case Study : Replace the 3,4,5-trimethoxyphenyl group with a hydroxylated analog to assess changes in IC values for enzyme inhibition .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-apoptotic effects)?

- Methodological Answer :

- Dose-Response Studies : Test the compound across a wide concentration range (nM to μM) in cell-based assays (e.g., MTT for viability, caspase-3 for apoptosis) .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins under treatment. For example, upregulation of Nrf2 may explain neuroprotection, while ROS generation could drive apoptosis .

- Species/Model Specificity : Compare results in primary neurons vs. immortalized cell lines (e.g., SH-SY5Y), as metabolic differences may alter outcomes .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved for SAR studies?

- Methodological Answer :

- Directed Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate specific positions (e.g., C-8) for bromination or alkylation .

- Protecting Groups : Temporarily protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to direct reactions to methoxy-substituted positions .

- Case Example : Introduce a bromine atom at C-6 using N-bromosuccinimide (NBS) in DMF, achieving >80% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.